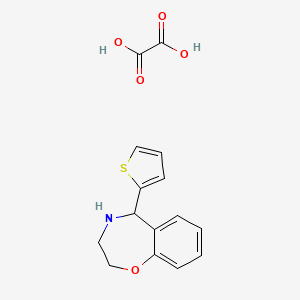

![molecular formula C14H15BrN2O3 B2553407 Tert-butyl N-[4-(4-bromophenyl)-1,2-oxazol-3-yl]carbamate CAS No. 2490406-87-4](/img/structure/B2553407.png)

Tert-butyl N-[4-(4-bromophenyl)-1,2-oxazol-3-yl]carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "Tert-butyl N-[4-(4-bromophenyl)-1,2-oxazol-3-yl]carbamate" is a chemical entity that can be synthesized from related tert-butyl carbamate derivatives. These derivatives are of interest due to their potential applications in organic synthesis, pharmaceuticals, and materials science.

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives can be achieved through various methods. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates can be prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid, which then behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . Additionally, the synthesis of bis(4'-(hexyloxy)-[1,1'-biphenyl]-4-yl)amine from its tert-butyl carbamate derivative involves Suzuki cross-coupling reactions . Moreover, asymmetric Mannich reactions have been employed to synthesize chiral tert-butyl carbamate derivatives .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives can be elucidated using various spectroscopic techniques. High-resolution mass spectrometry, 1H and 13C-NMR, IR, and UV spectroscopy have been used to establish the structure of newly synthesized compounds . Additionally, computational methods such as density functional theory (DFT) can predict optimized geometric parameters and vibrational frequencies, which are in good agreement with experimental data .

Chemical Reactions Analysis

Tert-butyl carbamate derivatives can undergo a range of chemical reactions. Acid hydrolysis of N-tert-butyl-2-oxo-4,5-diphenyl-4-oxazoline-3-carboxamide leads to the formation of various hydrolysis products . Thionyl chloride-mediated synthesis can be used to prepare tert-butyl carbamate with Boc-involved neighboring group participation . Furthermore, these derivatives can be used as intermediates in the synthesis of biologically active compounds, as demonstrated by the synthesis of an important intermediate for omisertinib .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. The vibrational frequencies, bond lengths, and bond angles can be determined experimentally and theoretically, providing insights into the stability and reactivity of these compounds . The HOMO and LUMO energies, along with other molecular energy values, are also important for understanding the electronic properties relevant to their potential applications .

科学的研究の応用

Synthesis and Catalysis

Tert-butyl N-[4-(4-bromophenyl)-1,2-oxazol-3-yl]carbamate and its derivatives are pivotal in the synthesis of various organic compounds. For instance, indium(III) halides have been demonstrated as highly efficient catalysts for the N-tert-butoxycarbonylation of amines using (Boc)2O, leading to the formation of N-tert-butylcarbamates in excellent yields under solvent-free conditions. This process is chemoselective and avoids competitive side reactions, highlighting the utility of tert-butylcarbamates in synthetic chemistry (Chankeshwara & Chakraborti, 2006).

Organic Synthesis Techniques

The compound and its related structures are used in organic synthesis, demonstrating their versatility. For example, tert-butyl carbazate, a related compound, serves as a precursor in the synthesis of 1,3,4-oxadiazoles and 1,2,4-triazoles derivatives, showcasing a wide range of applications from the preparation of amides to the synthesis of heterocyclic compounds with potential biological activities (Ghoneim & Mohamed, 2013).

Chemical Transformations

Chemical transformations utilizing tert-butylcarbamate derivatives enable the creation of complex molecules. A notable application is the synthesis of 3-aminopropanoic acid derivatives through enantioselective routes involving electrophilic attack on enolates derived from chiral 3-acyl-1,3-oxazolidin-2-ones, demonstrating the compound's role in synthesizing β-analogues of aromatic amino acids (Arvanitis et al., 1998).

Advanced Organic Chemistry

Further illustrating the compound's utility, studies on the reactivity of N-(3-thienyl)carbamates have used tert-butyl 2-allyl- and N-allyl-3-thienylcarbamates as substrates for preparing thieno[3,2-b]pyrroles, showcasing advanced applications in the synthesis of heterocyclic compounds and exploring the nucleophilic participation of tert-butoxycarbonyl groups (Brugier, Outurquin, & Paulmier, 2001).

特性

IUPAC Name |

tert-butyl N-[4-(4-bromophenyl)-1,2-oxazol-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2O3/c1-14(2,3)20-13(18)16-12-11(8-19-17-12)9-4-6-10(15)7-5-9/h4-8H,1-3H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPTZBNNVYZZTMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NOC=C1C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-[4-(4-bromophenyl)-1,2-oxazol-3-yl]carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

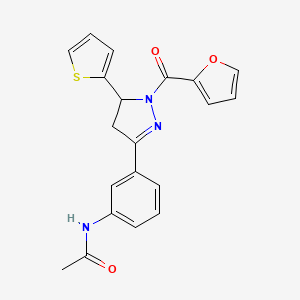

![5-Methyl-2-pentanamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2553324.png)

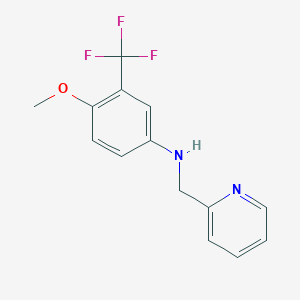

![4-chloro-N'-[(1E)-{4-[4-(trifluoromethyl)piperidin-1-yl]phenyl}methylidene]benzohydrazide](/img/structure/B2553327.png)

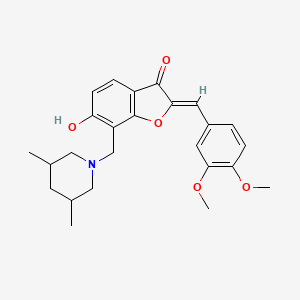

![N-(3-chloro-4-methoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2553328.png)

![6-Methyl-2-(3-(phenylsulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2553335.png)

![2-(2-Methoxyethyl)-5-[2-(4-methoxyphenyl)-2-oxoethoxy]isoquinolin-1-one](/img/structure/B2553337.png)

![1-methyl-3-octyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2553340.png)

![2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2553342.png)

![5-[4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]sulfonyl-3-methyl-1,3-benzoxazol-2-one](/img/structure/B2553346.png)

![N-{3-[methyl(prop-2-yn-1-yl)amino]propyl}-6-(methylsulfamoyl)pyridine-3-carboxamide](/img/structure/B2553347.png)